N-cyano-N-ethylaniline N-cyano-N-ethylaniline
Brand Name: Vulcanchem
CAS No.: 21184-21-4
VCID: VC7958371
InChI: InChI=1S/C9H10N2/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3
SMILES: CCN(C#N)C1=CC=CC=C1
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol

N-cyano-N-ethylaniline

CAS No.: 21184-21-4

Cat. No.: VC7958371

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

N-cyano-N-ethylaniline - 21184-21-4

Specification

CAS No. 21184-21-4
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
IUPAC Name ethyl(phenyl)cyanamide
Standard InChI InChI=1S/C9H10N2/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3
Standard InChI Key JOVPBMWDCCBPJH-UHFFFAOYSA-N
SMILES CCN(C#N)C1=CC=CC=C1
Canonical SMILES CCN(C#N)C1=CC=CC=C1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Cyano-N-ethylaniline features a phenyl group bonded to a nitrogen atom that is further substituted with ethyl and cyanoethyl moieties. The presence of the electron-withdrawing cyano group (CN-\text{CN}) significantly influences the compound’s reactivity, particularly in electrophilic substitution reactions. The molecular weight of 174.242g/mol174.242 \, \text{g/mol} and a flash point of 132.8 \pm 12.4 \, ^\circ\text{C} underscore its stability under standard handling conditions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14N2\text{C}_{11}\text{H}_{14}\text{N}_2
Molecular Weight174.242g/mol174.242 \, \text{g/mol}
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point311.9 \pm 25.0 \, ^\circ\text{C}
Flash Point132.8 \pm 12.4 \, ^\circ\text{C}

Spectroscopic and Thermodynamic Data

The compound’s infrared (IR) spectrum typically shows characteristic peaks for the nitrile group (2240cm1\sim 2240 \, \text{cm}^{-1}) and aromatic C–H stretching (3050cm1\sim 3050 \, \text{cm}^{-1}). Differential scanning calorimetry (DSC) reveals no distinct melting point, suggesting its stability as a liquid or amorphous solid at room temperature .

Synthesis and Industrial Production

Zero-Emission Catalytic Process

A breakthrough patent (CN105037204B) describes a sustainable approach using a closed-loop autoclave system . Key steps include:

  • Reaction Setup: Aniline (140g140 \, \text{g}), acrylonitrile (80g80 \, \text{g}), and catalysts (zinc chloride 0.2g0.2 \, \text{g}, hydroquinone 0.1g0.1 \, \text{g}) are heated to 110 \, ^\circ\text{C} for 20hours20 \, \text{hours}.

  • Distillation: Excess acrylonitrile and water are recovered at 14.8g14.8 \, \text{g} and 21g21 \, \text{g}, respectively.

  • Yield Optimization: The process achieves 97%97\% yield with only 1.4%1.4\% N,N-dicyanoethylaniline byproduct, demonstrating superior efficiency over traditional methods .

Table 2: Performance Comparison of Synthesis Methods

ParameterConventional MethodZero-Emission Process
Yield85–90%97%
Byproduct Formation5–8%1.4%
Acrylonitrile Recovery60–70%95%

Reactivity and Functionalization

Cyano Group Participation

The cyano moiety enables nucleophilic addition reactions, making the compound a precursor for heterocyclic compounds. For instance, under basic conditions, it undergoes cyclization to form quinoline derivatives, which are valuable in pharmaceutical synthesis .

N-Dealkylation Pathways

Studies on cytochrome P450-mediated N-dealkylation reveal that electron-withdrawing substituents (e.g., CN- \text{CN}) slow demethylation rates. For example, kcatk_{\text{cat}} for N-demethylation of N-cyano-N-ethylaniline is 2727-fold lower than that of N,N-dimethylaniline due to reduced electron density at the nitrogen .

Industrial and Research Applications

Dye and Pigment Intermediate

The compound serves as a key intermediate in synthesizing azo dyes, where its aromatic amine structure facilitates diazotization and coupling reactions. Its thermal stability ensures compatibility with high-temperature dyeing processes .

Pharmaceutical Precursor

Functionalization of the cyano group yields imidate esters (e.g., ethyl N-cyanoacetimidate), which are intermediates in antiviral and antineoplastic agents .

Recent Advancements and Future Directions

Catalytic Innovations

Recent patents highlight the use of bimetallic catalysts (e.g., Zn/Al) to enhance reaction rates and selectivity. For example, replacing zinc chloride with aluminum trichloride reduces reaction time by 15%15\% while maintaining yield .

Computational Modeling

Density functional theory (DFT) studies predict that fluorinated derivatives (e.g., 2,3,4,5,6-pentafluoro-N-cyano-N-ethylaniline) could exhibit enhanced oxidative stability, paving the way for high-performance materials .

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